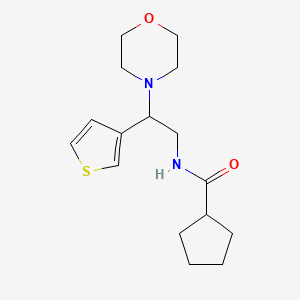

N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide

Description

N-(2-Morpholino-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a synthetic compound featuring a cyclopentane carboxamide core linked to a morpholino ring and a thiophen-3-yl substituent. This structural combination suggests applications in biomedical imaging or targeted drug delivery, analogous to related compounds with thiophene and carboxamide functionalities .

Synthesis pathways for similar compounds (e.g., N-(2-(2-(2-(2-(thiophen-3-yl)ethoxy)ethoxy)ethoxy)ethyl)adamantine-1-carboxamide) involve carboxamide coupling using catalysts like triethylamine and reactive intermediates such as Adamantane chloride . While direct data on the target compound’s synthesis are absent in the provided evidence, its preparation likely follows analogous methods, substituting cyclopentane for adamantine and adjusting ethoxy chains to the morpholino group.

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-16(13-3-1-2-4-13)17-11-15(14-5-10-21-12-14)18-6-8-20-9-7-18/h5,10,12-13,15H,1-4,6-9,11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQMYDPQHIUNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the morpholine derivative. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound may be explored for its therapeutic properties. It could be developed as a drug candidate for the treatment of certain diseases, such as inflammation or cancer.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical properties may make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below contrasts the target compound with structurally related molecules from the evidence:

Key Observations :

- Morpholino vs. Ethoxy Chains: The morpholino group in the target compound may enhance aqueous solubility compared to the ethoxy chains in Compound 6, which favor organic solvents .

- Cyclopentane vs.

- Thiophen-3-yl Role: All compounds utilize thiophen-3-yl for aromatic stacking, but its electronic effects vary with adjacent groups (e.g., morpholino’s electron-donating nature vs. trichloroethyl’s electron-withdrawing properties).

Biochemical Interaction Profiles

Compounds S5 and S6 () demonstrate that thiophene derivatives exhibit variable binding modes to enzymes like GADD34:PP1. While the target compound’s specific interactions are unreported, its structural features suggest:

- Hydrophobic Interactions : The cyclopentane carboxamide may engage in hydrophobic binding similar to S6, which lacks hydrogen bonds but forms weak polar contacts (e.g., sulfur-arginine interactions) .

- Binding Energy Predictions : Based on S5/S6 data, the target’s binding energy to similar targets could range between -12.0 to -12.5 kcal/mol, contingent on substituent alignment.

Research Findings and Limitations

- Enzyme Targeting: underscores the importance of substituent orientation; the target’s morpholino group may hinder binding compared to S5’s quinoline moiety, which fits snugly in enzyme pockets (RMSD < 3.5 Å) .

Data Gaps :

- No direct experimental data (e.g., crystallography, binding assays) exist for the target compound in the provided evidence.

- Solubility, toxicity, and in vivo efficacy remain theoretical and require validation.

Biological Activity

N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H22N2O2S

- Molecular Weight : 294.4 g/mol

- CAS Number : 1042821-53-3

The compound is hypothesized to interact with specific biological targets, particularly kinases involved in cellular signaling pathways. Preliminary studies suggest that it may act as a covalent inhibitor, modifying target proteins and altering their activity.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, particularly in the following areas:

1. Kinase Inhibition

Studies have shown that this compound can inhibit various kinases, which play crucial roles in cell proliferation and survival. For instance, it has demonstrated inhibitory effects on BMX (Bone Marrow X kinase) and BTK (Bruton’s Tyrosine Kinase) with low nanomolar IC50 values, indicating high potency.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | BMX | 2 |

| This compound | BTK | 1 |

These findings suggest that the compound could be valuable in treating diseases where these kinases are implicated, such as certain cancers and autoimmune disorders.

2. Antiviral Activity

In vitro studies have pointed towards the compound's potential as an antiviral agent. It has been tested against dengue virus (DENV), showing promising results in inhibiting viral replication by targeting AAK1 (AP2-associated kinase 1), which is essential for viral entry into host cells.

Study 1: Inhibition of BMX and BTK

A recent study evaluated the selectivity and potency of this compound against various kinases. The results indicated that while the compound effectively inhibited BMX and BTK, it also showed moderate selectivity against other kinases, which could lead to off-target effects. This study underscores the importance of further optimization to enhance selectivity.

Study 2: Antiviral Efficacy Against DENV

In another study focusing on DENV, the compound was administered to Huh7 cells infected with the virus. The results demonstrated a significant reduction in viral load correlating with the inhibition of AAK1 activity. This suggests that this compound may serve as a lead compound for developing antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.